molecular formula C14H18N2O B2619497 4-{[(Isoquinolin-5-yl)methyl]amino}butan-1-ol CAS No. 1981888-22-5

4-{[(Isoquinolin-5-yl)methyl]amino}butan-1-ol

Cat. No.: B2619497
CAS No.: 1981888-22-5
M. Wt: 230.311
InChI Key: NYTLGHIBJPUMIA-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-{[(Isoquinolin-5-yl)methyl]amino}butan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-{[(Isoquinolin-5-yl)methyl]amino}butan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-{[(Isoquinolin-5-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-{[(Isoquinolin-5-yl)methyl]amino}butan-1-ol can be compared with other similar compounds, such as:

    Isoquinoline derivatives: These compounds share the isoquinoline core structure and may have similar chemical properties and reactivity.

    Butanol derivatives: Compounds with similar butanol structures may exhibit comparable physical and chemical characteristics.

The uniqueness of this compound lies in its specific combination of the isoquinoline and butanol moieties, which confer distinct properties and applications .

Properties

IUPAC Name

4-(isoquinolin-5-ylmethylamino)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-9-2-1-7-15-10-12-4-3-5-13-11-16-8-6-14(12)13/h3-6,8,11,15,17H,1-2,7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTLGHIBJPUMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)CNCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1981888-22-5
Record name 4-{[(isoquinolin-5-yl)methyl]amino}butan-1-ol
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